molecular formula C11H12O4 B8627917 2-Allyloxy-5-methoxy-benzoic acid

2-Allyloxy-5-methoxy-benzoic acid

Cat. No.: B8627917
M. Wt: 208.21 g/mol
InChI Key: UMVIELNMNKCION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyloxy-5-methoxy-benzoic acid is a substituted benzoic acid derivative featuring an allyloxy group at the 2-position and a methoxy group at the 5-position.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-methoxy-2-prop-2-enoxybenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-6-15-10-5-4-8(14-2)7-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13)

InChI Key

UMVIELNMNKCION-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC=C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Allyloxy-5-methoxy-benzoic acid, differing primarily in substituents:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-allyloxy, 5-methoxy C₁₁H₁₂O₄ Potential for alkene reactivity; inferred use in organic synthesis
2-Methoxy-5-sulfamoyl benzoic acid 2-methoxy, 5-sulfamoyl C₈H₉NO₅S High polarity; precursor to Sulpiride (antipsychotic drug) [1]
2-Hydroxy-5-methylbenzoic acid 2-hydroxy, 5-methyl C₈H₈O₃ Higher acidity (due to -OH); used in R&D [3]
2-Hydroxy-5-(methoxycarbonyl)benzoic acid 2-hydroxy, 5-methoxycarbonyl C₁₀H₁₀O₅ Enhanced hydrogen bonding; lab chemical [5]
2-Allyloxy-5-nitrobenzoic acid 2-allyloxy, 5-nitro C₁₀H₉NO₅ Electron-withdrawing nitro group; crystallographically characterized [6]
2-Methoxy-5-((methylamino)sulphonyl)benzoic acid 2-methoxy, 5-methylaminosulfonyl C₉H₁₁NO₅S Sulfonamide functionality; pharmaceutical applications inferred [8]

Physicochemical Properties

  • Acidity : The hydroxy-substituted analogs (e.g., 2-Hydroxy-5-methylbenzoic acid) exhibit greater acidity due to the -OH group compared to the methoxy or allyloxy derivatives .
  • Solubility : Methoxy and allyloxy groups enhance lipophilicity, whereas sulfamoyl or nitro groups increase polarity .
  • Thermal Stability : Crystallographic data for 2-Allyloxy-5-nitrobenzoic acid (mean C–C bond length = 0.003 Å) suggest a stable aromatic core, likely shared by the methoxy analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.